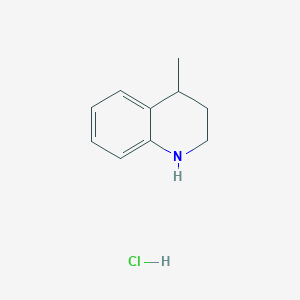

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSGVSZLNBMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655377 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74459-19-1 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Methyl-1,2,3,4-tetrahydroquinoline serves as a crucial building block for the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of its hydrochloride salt, offering insights grounded in established chemical principles and validated analytical techniques. As a Senior Application Scientist, the aim is to not only provide protocols but to elucidate the rationale behind the experimental choices, ensuring a deeper understanding for researchers navigating this chemical space.

Strategic Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

The construction of the 4-methyl-1,2,3,4-tetrahydroquinoline ring system can be approached through several synthetic strategies. The most common and efficient methods involve the cyclization of an appropriately substituted aniline derivative. A prominent and effective method is a variation of the Skraup synthesis or a reductive cyclization approach.

A widely adopted strategy involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and reduction. For the synthesis of the target molecule, a plausible and efficient route is the reaction of aniline with crotonaldehyde to form an enamine intermediate, which then undergoes an intramolecular electrophilic substitution followed by reduction.

Recommended Synthetic Protocol: Reductive Cyclization

This protocol outlines a two-step process: the initial condensation of aniline with crotonaldehyde to form 4-methyl-1,2-dihydroquinoline, followed by its reduction to 4-methyl-1,2,3,4-tetrahydroquinoline. The final step is the formation of the hydrochloride salt.

Step 1: Synthesis of 4-Methyl-1,2-dihydroquinoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of aniline (1.0 eq) and concentrated hydrochloric acid (catalytic amount) in a suitable solvent like ethanol is prepared.

-

Crotonaldehyde (1.1 eq) is added dropwise to the stirred solution at room temperature. An exothermic reaction is often observed.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-methyl-1,2-dihydroquinoline, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Reduction to 4-Methyl-1,2,3,4-tetrahydroquinoline

-

The crude 4-methyl-1,2-dihydroquinoline from the previous step is dissolved in a suitable solvent such as methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reduction.[1]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the careful addition of water.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-methyl-1,2,3,4-tetrahydroquinoline as an oil. Purification can be achieved by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

The purified 4-methyl-1,2,3,4-tetrahydroquinoline is dissolved in a minimal amount of a dry solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold, dry solvent, and dried under vacuum to afford 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a stable, crystalline solid.[2]

Mechanistic Insights

The synthesis hinges on the principles of enamine chemistry and intramolecular electrophilic aromatic substitution. The initial reaction between aniline and crotonaldehyde forms an enamine. The acidic conditions catalyze the cyclization where the electron-rich aromatic ring of the aniline attacks the electrophilic carbon of the protonated enamine, leading to the formation of the dihydroquinoline ring. The subsequent reduction of the endocyclic double bond is a standard procedure to yield the saturated tetrahydroquinoline ring.

Comprehensive Characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

A summary of the expected physical properties is presented below.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol [2] |

| Melting Point | Varies depending on purity, typically reported in ranges. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm for 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in a solvent like DMSO-d₆ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.2 | Multiplet | 4H |

| NH₂⁺ Proton | ~9.5 (broad) | Singlet | 2H |

| C4-H | ~3.0 | Multiplet | 1H |

| C2-H₂ | ~3.3 | Multiplet | 2H |

| C3-H₂ | 1.6 - 2.0 | Multiplet | 2H |

| C4-CH₃ | ~1.2 | Doublet | 3H |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 115 - 145 |

| C4 | ~30 |

| C2 | ~42 |

| C3 | ~28 |

| C4-CH₃ | ~22 |

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine salt) | 3200 - 2800 (broad) | Strong, broad absorption due to the ammonium salt. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak absorptions. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to strong absorptions. |

| C=C Stretch (aromatic) | 1600 - 1450 | Multiple medium to strong absorptions. |

| N-H Bend (amine salt) | ~1600 | Medium absorption. |

| C-N Stretch | 1350 - 1000 | Medium absorption. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 4-Methyl-1,2,3,4-tetrahydroquinoline, the free base will be observed. The expected molecular ion peak [M]⁺ would be at m/z = 147.22.[3] The fragmentation pattern can also provide structural information. A common fragmentation is the loss of the methyl group, resulting in a peak at m/z 132.[4]

Experimental Workflows and Logical Relationships

To visualize the overall process, the following diagrams illustrate the synthesis and characterization workflows.

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]Operations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. [5][6]

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride. By understanding the underlying chemical principles and employing a suite of analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for its application in drug discovery and development. The provided protocols and characterization data serve as a reliable reference for scientists in the field.

References

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives - ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination - PubMed. Available at: [Link]

-

Bischler–Napieralski reaction - Wikipedia. Available at: [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available at: [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction - Organic Reactions. Available at: [Link]

-

1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Mass spectra of tetrahydroquinolines - Canadian Science Publishing. Available at: [Link]

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. Available at: [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Available at: [Link]

-

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride . Available at: [Link]

Sources

solubility and stability of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Foreword: A Molecule-First Approach to Characterization

In drug development, a thorough understanding of a molecule's intrinsic physicochemical properties is not merely a preliminary step; it is the foundation upon which robust formulations and reliable analytical methods are built. This guide addresses the critical characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a substituted tetrahydroquinoline derivative. As substituted quinolines are prevalent in medicinal chemistry, understanding the behavior of this hydrochloride salt is paramount for any research or development program.[1]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to follow a logical, scientific narrative that begins with the molecule's fundamental identity, progresses through the systematic evaluation of its solubility, and culminates in a comprehensive assessment of its stability under pharmaceutically relevant stress conditions. The methodologies described herein are grounded in regulatory expectations and scientific best practices, designed to be self-validating and to provide not just data, but actionable insights.

Part 1: Foundational Physicochemical Profile

Before any experimental work can be designed, we must first understand the subject molecule. 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is the salt of a weak base. This fact is the single most important determinant of its aqueous solubility behavior. Salt formation is a common strategy to improve the solubility of ionizable active pharmaceutical ingredients (APIs).[2][3]

The parent molecule, 4-Methyl-1,2,3,4-tetrahydroquinoline, is a secondary amine within a partially saturated heterocyclic ring system.[4] The presence of the basic nitrogen atom allows for the formation of a hydrochloride salt, which is typically more water-soluble than the corresponding free base.

Table 1: Core Physicochemical Properties of 4-Methyl-1,2,3,4-tetrahydroquinoline and its Hydrochloride Salt

| Property | 4-Methyl-1,2,3,4-tetrahydroquinoline (Free Base) | 4-Methyl-1,2,3,4-tetrahydroquinoline HCl (Salt) | Rationale & Significance |

| Chemical Formula | C₁₀H₁₃N[4] | C₁₀H₁₄ClN[5] | Defines the elemental composition. |

| Molecular Weight | 147.22 g/mol [4] | 183.68 g/mol [5] | Crucial for all concentration and molarity calculations. |

| CAS Number | 19343-78-3[4] | 74459-19-1[5][6] | Provides a unique identifier for substance registration and literature searches. |

| Appearance | Colorless to pale yellow liquid (typical for free base)[7] | Expected to be a crystalline solid. | The physical state is the starting point for handling and formulation. |

| Predicted pKa | (To be determined experimentally) | N/A | The pKa of the conjugate acid dictates the pH range over which the molecule is ionized and thus, more soluble. It is the key parameter for predicting pH-dependent solubility.[3] |

| Predicted logP | (To be determined experimentally) | N/A | The logarithm of the octanol-water partition coefficient indicates the lipophilicity of the free base, influencing membrane permeability and potential for non-aqueous solubility. |

Part 2: Aqueous Solubility Assessment: Beyond a Single Number

For a hydrochloride salt of a weak base, solubility is not a single value but a function of pH.[8] The critical event governing solubility is the equilibrium between the soluble, ionized form (the protonated tetrahydroquinoline) and the less soluble, neutral free base. This relationship is fundamentally governed by the Henderson-Hasselbalch equation and the intrinsic solubility of both the salt (S_salt) and the free base (S₀).

A key challenge in measuring the solubility of such salts is the potential for the salt to convert to the free base in the solid state if the pH of the solution rises above a certain point, known as pH_max.[9] Therefore, a comprehensive solubility assessment involves determining the full pH-solubility profile.

Experimental Workflow: Equilibrium pH-Solubility Profile

The goal of this experiment is to determine the solubility of the compound at various pH points to construct a profile, typically covering the physiological range of pH 1.2 to 6.8, as recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[9][10] The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Caption: Workflow for determining the pH-dependent equilibrium solubility.

Detailed Protocol: Shake-Flask Solubility

-

Preparation : Add an excess of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride to several glass vials, ensuring enough solid is present that some will remain undissolved at equilibrium.

-

Solvent Addition : To each vial, add a precise volume of a pre-heated (37 ± 1 °C) aqueous buffer of a specific pH (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8).[10]

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Allow the system to equilibrate for a sufficient duration (24 to 72 hours is typical). Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) show the same concentration.

-

Sampling and Separation : After equilibration, allow the vials to stand briefly for large particles to settle. Withdraw an aliquot of the supernatant. It is critical to immediately separate the saturated solution from the excess solid. This is best achieved by centrifugation followed by filtration through a chemically compatible 0.22 µm syringe filter to avoid continued dissolution or precipitation.[11]

-

Analysis : Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.

-

Confirmation :

-

pH Measurement : Measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[10]

-

Solid Phase Analysis : Recover the remaining solid from the vials and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This is a crucial self-validating step to confirm if the salt has converted to the free base or a different polymorphic form during the experiment.[12]

-

Part 3: Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation, or stress testing, is a mandatory part of this process. It involves intentionally degrading the sample under conditions more severe than accelerated stability testing.[14][15]

The core objectives of a forced degradation study are:

-

To identify likely degradation products and establish degradation pathways.[16][17]

-

To elucidate the intrinsic stability of the molecule.[17]

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradation products.[18][19]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[13] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while still generating sufficient quantities of degradants for detection and analysis.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Rationale & Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60-80°C[20] | The tetrahydroquinoline structure is generally stable to acid, but extreme conditions could force ring-opening or other reactions. The primary concern is ensuring the compound is soluble for the test. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60-80°C[20] | Similar to acid hydrolysis, the core structure is relatively robust. The focus is on identifying any pH-labile functional groups that might be present as impurities or in related analogs. |

| Oxidation | 1-3% Hydrogen Peroxide (H₂O₂), Room Temp[16] | The secondary amine and the benzylic position adjacent to the nitrogen are susceptible to oxidation.[21][22] This could lead to N-oxides or aromatization to the corresponding quinoline. |

| Thermal (Dry Heat) | 60-80°C or higher (in 10°C increments above accelerated testing)[13][20] | Assesses the solid-state thermal stability of the hydrochloride salt. Degradation is less likely but could involve dehydration or solid-state rearrangements. |

| Photostability | ICH Q1B conditions: Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA)[14][15] | Quinoline and related aromatic systems can be photosensitive, potentially leading to photodegradation via radical mechanisms or photo-oxidation.[23][24] Discoloration is a common indicator.[23] |

General Workflow for a Forced Degradation Study

Caption: General experimental workflow for forced degradation studies.

Detailed Protocol: Representative Condition (Oxidative Stress)

-

Solution Preparation : Prepare a stock solution of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mix) at a known concentration, typically around 1 mg/mL.[20]

-

Stress Application : Mix a portion of the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of ~3%. Protect the solution from light and keep it at room temperature.

-

Time Points : Store the stressed sample and a control sample (drug in solvent without H₂O₂) under the same conditions. Withdraw aliquots for analysis at appropriate time intervals (e.g., 0, 2, 8, and 24 hours). The short time course is due to the often rapid kinetics of oxidation.[16]

-

Sample Quenching : If necessary, the reaction can be quenched by significant dilution with the mobile phase before injection.

-

Analysis : Analyze all samples using a validated stability-indicating HPLC method, ideally equipped with a Photodiode Array (PDA) detector and coupled to a Mass Spectrometer (MS).

-

Quantification : Determine the percentage of the parent compound remaining at each time point.

-

Peak Purity : Use the PDA detector to assess the peak purity of the parent compound at each time point. A failure in peak purity indicates co-elution with a degradation product and means the analytical method is not stability-indicating and must be further developed.[23]

-

Mass Balance : A critical self-validating check. The sum of the assay value of the parent drug and the levels of all degradation products should remain constant (ideally 98-102%) throughout the study. A significant decrease in mass balance suggests that some degradants are not being detected (e.g., they are non-chromophoric or have precipitated).

-

Degradant Identification : Use the LC-MS data to propose structures for the observed degradation products based on their mass-to-charge ratios and fragmentation patterns.

-

Conclusion: Synthesizing Data into Knowledge

The systematic application of the protocols outlined in this guide will yield a comprehensive profile of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride. The pH-solubility profile provides the essential data needed for selecting formulation strategies, predicting oral absorption, and avoiding pitfalls like salt disproportionation.[9] The forced degradation studies provide a deep understanding of the molecule's inherent liabilities, establish its degradation pathways, and are the indispensable foundation for developing a validated, stability-indicating analytical method.[17][18] This knowledge is not merely academic; it is a regulatory requirement and a scientific necessity for advancing a drug candidate through development with confidence and integrity.[25][26]

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Campbell, C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Forced Degradation Testing. (n.d.). SGS USA.

- A Review on Force Degradation Studies for Drug Substances. (2021). International Journal of All Research Education and Scientific Methods (IJARESM).

- An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs.

- Prajapati, M., et al. (2016). Forced Degradation Studies. MedCrave Online.

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- He, Y., et al. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences.

- Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem Technical Support Center.

- Kumar, L., et al. (2022). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.

- 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride Product Page. (n.d.). Adooq Bioscience.

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre.

- 1,2,3,4-tetrahydro-4-methyl quinoline Product Page. (n.d.). The Good Scents Company.

- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2014).

- 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Product Page. (n.d.). ChemicalBook.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005).

- Dissolution and Precipitation Monitoring of Crystalline Salts. (n.d.). Pion Inc.

- 4-Methyl-1,2,3,4-tetrahydroquinoline Product Page. (n.d.). Advanced ChemBlocks.

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.). World Health Organization (WHO).

- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2023). Journal of Medicinal Chemistry.

- Tetrahydroquinoline. (n.d.). Wikipedia.

- Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry.

- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid

- 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (n.d.). PubChem.

- 1,2,3,4-Tetrahydroquinoline Product Page. (n.d.). ChemicalBook.

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.

- 1-methyl-1,2,3,4-tetrahydroisoquinoline Product Page. (n.d.). ChemicalBook.

- Thermodynamics of tetrahydroquinoline oxidation. (n.d.).

- Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (2021).

- Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. (2021). Science of The Total Environment.

- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad

- TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (2018).

- Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. (2009). Bioorganic & Medicinal Chemistry Letters.

- 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem.

- Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST Chemistry WebBook.

- 4-Methyl-1,2,3,4-tetrahydroquinoline Product Page. (n.d.). Sigma-Aldrich.

- (4S)-4-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Product Page. (n.d.). ChemicalBook.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Methyl-1,2,3,4-tetrahydroquinoline 97.00% | CAS: 19343-78-3 | AChemBlock [achemblock.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride | 74459-19-1 [chemicalbook.com]

- 7. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. database.ich.org [database.ich.org]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation Testing | SGS USA [sgs.com]

- 18. ijarsct.co.in [ijarsct.co.in]

- 19. acdlabs.com [acdlabs.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rjptonline.org [rjptonline.org]

The Tetrahydroquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Activities, and Structure-Activity Relationships of Substituted Tetrahydroquinolines

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the multifaceted biological potential of substituted tetrahydroquinolines. We will delve into the primary therapeutic areas where THQs have shown immense promise: oncology, infectious diseases, and neurodegenerative disorders. This guide will explore the intricate mechanisms of action, dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. The content is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind experimental design and interpretation, empowering researchers to rationally design the next generation of tetrahydroquinoline-based therapeutics.

The Synthetic Landscape: Crafting the Tetrahydroquinoline Core

The diverse biological activities of substituted tetrahydroquinolines are intrinsically linked to the ability to chemically modify the core structure at various positions. An understanding of the key synthetic methodologies is therefore crucial for any drug discovery program in this area. Several powerful reactions have been developed for the construction of the THQ framework, with the Povarov reaction, Friedländer annulation, and various domino reactions being among the most versatile and widely adopted.

The Povarov Reaction: A Three-Component Assembly

The Povarov reaction is a cornerstone in the synthesis of tetrahydroquinolines, typically involving a three-component condensation of an aniline, an aldehyde, and an electron-rich alkene.[2] This reaction, often catalyzed by Lewis or Brønsted acids, proceeds via a formal [4+2] cycloaddition of an in situ-generated imine with the alkene.[3] The power of the Povarov reaction lies in its convergent nature, allowing for the rapid assembly of complex THQs from simple, readily available starting materials.[4]

Mechanism of the Povarov Reaction:

The reaction is initiated by the acid-catalyzed formation of an N-aryl imine from the aniline and aldehyde. The alkene then acts as a dienophile, reacting with the protonated imine (the aza-diene) in a stepwise Mannich-type addition followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) to furnish the tetrahydroquinoline ring system.[5]

Caption: The Povarov reaction workflow for tetrahydroquinoline synthesis.

The Friedländer Annulation

The Friedländer synthesis is another classical and robust method for constructing the quinoline core, which can then be reduced to the corresponding tetrahydroquinoline. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] The reaction is typically catalyzed by acids or bases.[8] While traditionally used for quinoline synthesis, its utility extends to THQ synthesis through a subsequent reduction step.

Domino Reactions

Domino, or cascade, reactions have emerged as highly efficient strategies for the synthesis of complex molecules like tetrahydroquinolines in a single operation without the isolation of intermediates.[9] These reactions often involve a sequence of intramolecular events, such as reductions followed by cyclizations or nucleophilic aromatic substitution (SNAr)-terminated sequences, leading to the rapid construction of the THQ scaffold with high atom economy.[10]

Anticancer Activity: A Multifaceted Assault on Malignancy

Substituted tetrahydroquinolines have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][11] Their broad applicability stems from their ability to target multiple hallmarks of cancer.

Mechanism of Action

A primary mechanism by which tetrahydroquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] For instance, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G2/M phase in lung cancer cells, leading to apoptosis.[12] Other studies have shown that novel tetrahydroquinoline derivatives can induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7.[1][13]

Caption: ROS-mediated intrinsic apoptosis pathway induced by THQs.

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Several tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][14] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[15] For example, a series of N-aryl 1,2,3,4-tetrahydroquinolines exhibited potent cytotoxic activity in the low nanomolar range by inhibiting tubulin assembly.[15]

Structure-Activity Relationship (SAR)

The anticancer activity of tetrahydroquinolines is highly dependent on the nature and position of substituents on the heterocyclic ring system.

-

Substitution at N1: The substituent on the nitrogen atom is crucial for activity. N-aryl groups are often associated with potent tubulin polymerization inhibition.[15]

-

Substitution at C2 and C4: The presence of aryl groups at the C2 and C4 positions can significantly influence cytotoxicity. For instance, in a series of tetrahydroquinolinones, a 4-phenyl group was a common feature in active compounds.[12]

-

Substitution on the Benzenoid Ring: Electron-donating or withdrawing groups on the fused benzene ring can modulate the electronic properties and bioavailability of the molecule, thereby affecting its anticancer potency.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4a | A549 (Lung) | 5.2 | G2/M arrest, Apoptosis | [12] |

| 4a | HCT-116 (Colon) | 3.8 | G2/M arrest, Apoptosis | [12] |

| 4ag | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis | [13] |

| 4ag | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis | [13] |

| N-Aryl THQ (4a) | Multiple | 0.016 - 0.020 | Tubulin Polymerization Inhibition | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antimalarial Activities: Combating Infectious Diseases

The tetrahydroquinoline scaffold has also proven to be a valuable template for the development of novel agents to combat bacterial, fungal, and parasitic infections.

Antibacterial and Antifungal Activity

The antimicrobial mechanisms of tetrahydroquinolines are diverse. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[19] In fungi, certain N-alkylperhydroquinolines have been identified as inhibitors of ergosterol biosynthesis, specifically targeting the Δ8,7-isomerase enzyme, which is vital for fungal cell membrane integrity.[20]

For antibacterial quinolones, a fluorine atom at position 6 and a piperazine ring at position 7 are known to enhance the spectrum and potency of activity.[19] For antifungal N-alkylperhydroquinolines, the length of the N-alkyl chain is critical, with optimal activity often observed with C10 to C12 chains.[20]

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarials. Tetrahydroquinolines have emerged as a promising class of compounds in this regard.

Novel mechanisms of action have been identified for antimalarial tetrahydroquinolines. One such target is the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential protein for parasite protein synthesis.[21] Inhibition of PfeEF2 leads to a halt in parasite proliferation. Another identified target is protein farnesyltransferase (PFT), an enzyme involved in post-translational modification of proteins that are crucial for parasite survival.[4][22]

The SAR for antimalarial tetrahydroquinolines is complex. For PfeEF2 inhibitors, electron-donating groups at the 7-position of the THQ ring are tolerated, while electron-withdrawing groups are not.[21] Substitution at the 6-position generally leads to a loss of activity.[21] For PFT inhibitors, modifications that protect the zinc-binding N-methyl-imidazole moiety from metabolic dealkylation are key to improving in vivo efficacy.[20]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[3]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test tetrahydroquinoline compound in the broth.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Substituted tetrahydroquinolines have shown significant promise as neuroprotective agents, offering potential therapeutic avenues for debilitating conditions like Parkinson's and Alzheimer's diseases.

Mechanism of Action

Excessive glutamate activity can lead to neuronal cell death, a process known as excitotoxicity. Certain tetrahydroisoquinolines, structurally related to THQs, have been shown to offer neuroprotection by antagonizing the NMDA receptor, a key player in glutamate signaling.[6] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) prevents glutamate-induced cell death by inhibiting NMDA receptor-mediated calcium influx.[6]

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many tetrahydroquinoline derivatives possess potent antioxidant and free-radical scavenging properties.[23] 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to exert neuroprotective effects in an experimental model of Parkinson's disease by enhancing the endogenous antioxidant system, including the upregulation of Nrf2 and Foxo1 transcription factors.[24]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Re… [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Bischler-Napieralski Reaction [organic-chemistry.org]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2D Chemometrics analyses of tetrahydroquinoline and ethylenediamine derivatives with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to Sourcing and Utilizing 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

For researchers, scientists, and drug development professionals embarking on projects involving substituted quinoline scaffolds, the procurement of high-quality starting materials is a critical, yet often overlooked, determinant of experimental success. This guide provides an in-depth technical overview of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No: 74459-19-1), a valuable building block in medicinal chemistry. We will navigate the landscape of commercial suppliers, delve into the essential quality control parameters, and discuss its applications with field-proven insights to empower your research endeavors.

Introduction to 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride: A Privileged Scaffold

The tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a methyl group at the 4-position, as in 4-Methyl-1,2,3,4-tetrahydroquinoline, introduces a chiral center and additional steric and electronic features that can be exploited for modulating pharmacological activity and selectivity.

The hydrochloride salt form offers several advantages for research applications, including improved stability, crystallinity, and solubility in aqueous media, which is often beneficial for biological assays and formulation studies.

Identifying and Qualifying Commercial Suppliers

A reliable supply of this chemical is paramount. Several reputable suppliers cater to the research and pharmaceutical development markets. The following table summarizes some of the key commercial sources for 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

| Supplier | Purity Specification | Additional Information |

| Santa Cruz Biotechnology | Not explicitly stated on the product page, but products are for research use.[2] | A well-known supplier of biochemicals for research.[2] |

| BLDpharm | Information on NMR, HPLC, LC-MS, UPLC is available. | Offers detailed analytical information for their products. |

| Synthonix | Typically ≥97% | Specializes in building blocks for drug discovery. |

| Advanced ChemBlocks | Typically 97% (for the free base)[3] | Provides HNMR, HPLC, and CoA documentation for their products.[3] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Inquire about the synthetic route and potential process-related impurities. A supplier who can provide a detailed Certificate of Analysis (CoA) with lot-specific data is always preferable.

The Criticality of a Certificate of Analysis (CoA)

A comprehensive CoA is a self-validating system for the material you procure. It should, at a minimum, include:

-

Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the structure of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC), often with detection at multiple wavelengths to ensure the detection of a wide range of potential impurities. A purity of ≥97% is generally acceptable for most research applications.[4]

-

Residual Solvents: Gas Chromatography (GC) is often used to quantify any remaining solvents from the synthesis and purification process.

-

Water Content: Determined by Karl Fischer titration.

-

Physical Appearance: A description of the material's physical state and color.

The following diagram illustrates a logical workflow for qualifying a new supplier and batch of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Caption: A streamlined process for ensuring the quality of starting materials.

Handling, Storage, and Safety Considerations

Proper handling and storage are essential to maintain the integrity of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride and to ensure laboratory safety.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Room temperature storage is generally acceptable.[4] The shelf life can be up to 1095 days under appropriate conditions.[4]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

-

Wash hands thoroughly after handling.[6]

Safety:

-

Hazard Statements: Harmful if swallowed and may cause skin and eye irritation.[4][5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water.[5] Seek medical attention if symptoms persist.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6][8]

Research Applications and Experimental Protocols

The tetrahydroquinoline scaffold is a cornerstone in the development of a diverse range of therapeutic agents. Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1] The 4-methyl substitution can be a key element in optimizing the pharmacological profile of these molecules.

Role in Drug Discovery

Substituted tetrahydroquinolines have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Tetrahydroquinoline derivatives have been designed and synthesized as potential anticancer agents, with some showing activity against various cancer cell lines.[9]

-

Antiviral and Antibacterial Agents: The tetrahydroquinoline nucleus is present in antiviral and antibacterial compounds.[10]

-

Neurodegenerative Diseases: The neuroprotective properties of tetrahydroisoquinoline derivatives, which share structural similarities, have been studied, suggesting potential applications in conditions like Parkinson's disease.[11]

Synthetic Methodologies

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinoline and its derivatives often involves multi-step reaction sequences. Common synthetic strategies for the broader class of tetrahydroquinolines include the reduction of the corresponding quinoline and domino reactions.[10] For the synthesis of specific derivatives, coupling reactions are frequently employed.

Illustrative Experimental Protocol: N-Acylation of 4-Methyl-1,2,3,4-tetrahydroquinoline

This protocol provides a general framework for the N-acylation of the free base, which can be readily generated from the hydrochloride salt by neutralization with a suitable base (e.g., triethylamine or aqueous sodium bicarbonate).

-

Preparation of the Free Base: Dissolve 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of a non-nucleophilic base like triethylamine (1.1-1.2 eq) and stir at room temperature for 15-30 minutes.

-

Acylation: To the solution of the free base, add the desired acylating agent (e.g., an acid chloride or anhydride, 1.0-1.1 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the key steps in a typical synthetic workflow utilizing 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride - 博赛乐生物一站式采购平台 [biosalecorp.com]

- 3. 4-Methyl-1,2,3,4-tetrahydroquinoline 97.00% | CAS: 19343-78-3 | AChemBlock [achemblock.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

This guide provides comprehensive safety protocols and handling precautions for 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a compound of interest for researchers and scientists in the field of drug development. Given its chemical structure as a substituted tetrahydroquinoline, this document synthesizes established safety data for analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.[1][2][3][4][5][6][7][8][9][10][11][12]

The 1,2,3,4-tetrahydroquinoline nucleus is a significant scaffold in a variety of synthetic pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents.[13] As research into novel derivatives like 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride expands, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure experimental integrity.

Section 1: Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

-

Acute Oral Toxicity: Category 4 - Harmful if swallowed.[14][7]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[14][1][6][7]

-

Serious Eye Damage/Eye Irritation: Category 2/2A - Causes serious eye irritation.[14][1][2][6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[14][1][2][6][7]

It is also prudent to consider that some quinoline derivatives are investigated for potential carcinogenicity, and therefore, handling with appropriate caution is advised.[3][6]

Summary of Safety Data

The following table summarizes the key safety information extrapolated from related compounds.

| Hazard Classification | Description | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed.[14][7] | P264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Irritation | Causes skin irritation.[14][1][2][6][7] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Causes serious eye irritation.[14][1][2][6][7] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | May cause respiratory irritation.[14][1][2][6][7] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Stability & Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[14][1][6] | Keep away from heat and sources of ignition.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[14][1][6] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. Always handle 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[14]

Personal Protective Equipment (PPE) Protocol

| Operation | Required PPE | Rationale |

| Weighing and Aliquoting (Solid) | - Nitrile gloves- Safety glasses with side shields- Lab coat- N95/FFP2 respirator (if not in a fume hood) | To prevent skin and eye contact with fine particles and to avoid inhalation of dust. |

| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Lab coat- Face shield (if splash risk is high) | To protect against skin and eye contact from splashes of the solution. |

| Large-Scale Operations or Spills | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Air-purifying respirator with organic vapor cartridges | To provide a higher level of protection during activities with increased exposure risk. |

Section 3: Standard Operating Procedure for Safe Handling

The following step-by-step methodology is designed to minimize exposure and ensure safe handling during routine laboratory use.

-

Preparation and Pre-Handling Check:

-

Confirm the availability and functionality of a chemical fume hood, safety shower, and eyewash station.

-

Assemble all necessary PPE as outlined in the table above.

-

Prepare a designated waste container for contaminated materials.

-

-

Weighing the Compound:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Use a disposable weighing boat to prevent contamination of the balance.

-

Handle the container with care to avoid generating dust.

-

-

Dissolution and Transfer:

-

Add the solvent to the solid compound slowly to avoid splashing.

-

If the dissolution is exothermic, use an ice bath to control the temperature.

-

Use a funnel for transferring solutions to prevent spills.

-

-

Post-Handling Procedures:

Section 4: Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Spill Response Protocol

Sources

- 1. fishersci.com [fishersci.com]

- 2. msds.nipissingu.ca [msds.nipissingu.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

The Genesis of a Scaffold: A Historical and Technical Guide to the Discovery of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context surrounding the discovery of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a molecule that belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Rather than a singular moment of discovery, the emergence of this compound is intrinsically linked to the foundational advancements in synthetic organic chemistry and the burgeoning field of catalytic hydrogenation in the late 19th and early 20th centuries. This paper will trace the scientific lineage from the initial synthesis of the quinoline core to the development of reduction methodologies that enabled the creation of its saturated analogue, and the subsequent preparation of its hydrochloride salt. We will explore the key chemical principles, experimental rationales, and the technological landscape that defined the era of its discovery.

The Precursor's Debut: Synthesis of 4-Methylquinoline (Lepidine)

The story of 4-Methyl-1,2,3,4-tetrahydroquinoline begins with its aromatic precursor, 4-methylquinoline, commonly known as lepidine. The synthesis of the quinoline ring system itself was a landmark achievement in heterocyclic chemistry. The most significant and historically relevant method for the preparation of lepidine is the Doebner-von Miller reaction , first described in 1881.[1][2] This acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound provided a versatile and relatively straightforward route to a wide array of quinoline derivatives.

The reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is named after the German chemists Oscar Döbner and Wilhelm von Miller, and the Czech chemist Zdenko Hans Skraup.[1]

The Doebner-von Miller Reaction: A Mechanistic Perspective

The genius of the Doebner-von Miller reaction lies in its ability to construct the bicyclic quinoline framework from readily available starting materials. In the context of 4-methylquinoline synthesis, aniline is reacted with crotonaldehyde (an α,β-unsaturated aldehyde) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.

The mechanism, while debated, is generally understood to proceed through a series of key steps:

-

Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the stable aromatic quinoline ring system.

Figure 1: Conceptual workflow of the Doebner-von Miller reaction for the synthesis of 4-methylquinoline (lepidine).

This reaction was a cornerstone of heterocyclic chemistry in the late 19th century, enabling the synthesis of a vast library of quinoline derivatives and laying the groundwork for the eventual discovery of their reduced counterparts.

The Dawn of Reduction: From Quinolines to Tetrahydroquinolines

With a reliable method for synthesizing 4-methylquinoline established, the next logical step for chemists of the era was to explore its reactivity, particularly the reduction of the aromatic system. The conversion of quinolines to their 1,2,3,4-tetrahydro derivatives represented a significant transformation, altering the electronic and steric properties of the molecule and opening new avenues for chemical and, eventually, biological exploration.

Two primary methodologies for this reduction were prevalent in the late 19th and early 20th centuries: chemical reduction and the nascent field of catalytic hydrogenation.

Chemical Reduction: The Power of Dissolving Metals

One of the earliest and most accessible methods for the reduction of aromatic rings was the use of dissolving metals, a technique pioneered by A.J. Birch. A common approach involved the use of sodium in a protic solvent like ethanol . This method, while effective, was often harsh and could lead to over-reduction or side reactions.

Experimental Protocol: A Representative Chemical Reduction

-

Step 1: 4-Methylquinoline (lepidine) is dissolved in absolute ethanol.

-

Step 2: Small pieces of metallic sodium are gradually added to the refluxing solution. The reaction is highly exothermic and requires careful control.

-

Step 3: The reaction proceeds until all the sodium has reacted.

-

Step 4: The reaction mixture is cooled, and water is added to quench any remaining sodium and to dissolve the sodium ethoxide formed.

-

Step 5: The product, 4-Methyl-1,2,3,4-tetrahydroquinoline, is then isolated by steam distillation or solvent extraction.

The causality behind this experimental choice lies in the generation of solvated electrons by the dissolution of sodium in ethanol. These electrons are powerful reducing agents capable of adding to the electron-deficient pyridine ring of the quinoline nucleus, followed by protonation by the solvent.

Catalytic Hydrogenation: A Paradigm Shift

The turn of the 20th century witnessed the groundbreaking work of Paul Sabatier and others in the field of catalytic hydrogenation . This technique offered a milder, more efficient, and often more selective method for the reduction of unsaturated compounds compared to chemical methods. The use of platinum group metals, particularly platinum and palladium, as catalysts became increasingly common.[2]

The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a classic example of the selective reduction of the more electron-deficient heterocyclic ring over the carbocyclic benzene ring.

Experimental Protocol: A Prototypical Catalytic Hydrogenation

-

Step 1: 4-Methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Step 2: A catalytic amount of a platinum or palladium catalyst (e.g., platinum(IV) oxide or palladium on carbon) is added to the solution.

-

Step 3: The mixture is subjected to an atmosphere of hydrogen gas, often at elevated pressure and temperature, in a specialized hydrogenation apparatus.

-

Step 4: The reaction is monitored by the uptake of hydrogen.

-

Step 5: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude 4-Methyl-1,2,3,4-tetrahydroquinoline.

Figure 2: Conceptual diagram of the catalytic hydrogenation of 4-methylquinoline to 4-Methyl-1,2,3,4-tetrahydroquinoline.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) was a critical aspect of these early experiments, as it could influence the rate, yield, and selectivity of the hydrogenation.

Isolation and Characterization: The Hydrochloride Salt

Once synthesized, the basic nature of the secondary amine in the tetrahydroquinoline ring allows for the straightforward formation of acid addition salts. The hydrochloride salt is a common choice for the isolation, purification, and handling of amine-containing compounds. The formation of the hydrochloride salt often results in a crystalline solid that is more stable and easier to handle than the free base, which is typically an oil.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Step 1: The crude 4-Methyl-1,2,3,4-tetrahydroquinoline is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.

-

Step 2: A solution of hydrogen chloride in the same or a compatible solvent (e.g., ethereal HCl or ethanolic HCl) is added dropwise to the solution of the amine.

-

Step 3: The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution.

-

Step 4: The solid is collected by filtration, washed with a small amount of cold solvent, and dried to yield pure 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Early Characterization Techniques

In the era of the discovery of this compound, the tools available for structural elucidation were limited compared to modern spectroscopic techniques. Characterization would have relied on a combination of physical and chemical methods:

-

Melting Point Determination: A sharp and reproducible melting point of the crystalline hydrochloride salt would have been a key indicator of its purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₁₀H₁₄ClN) would have been crucial for confirming the elemental composition.

-

Chemical Tests: Qualitative tests for the presence of a secondary amine and the absence of the aromatic quinoline ring would have been employed.

-

UV-Visible Spectroscopy: By the early to mid-20th century, UV-visible spectroscopy was becoming a valuable tool.[3] The disappearance of the characteristic UV absorption bands of the aromatic quinoline system and the appearance of a spectrum more akin to an N-alkylaniline would have provided strong evidence for the reduction of the heterocyclic ring.

The Scientific and Therapeutic Context

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride was not merely an academic exercise. The broader class of quinoline and tetrahydroquinoline derivatives was of growing interest for its potential biological activity. While specific early pharmacological studies on this particular compound are not extensively documented in readily available modern databases, the structural similarity to other known bioactive molecules would have likely spurred its synthesis and investigation. The exploration of simplified analogues of naturally occurring alkaloids was a common strategy in the early days of medicinal chemistry.

Conclusion

The discovery of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a testament to the incremental and interconnected nature of scientific progress. It was not a singular event but rather the logical outcome of a series of foundational discoveries in organic synthesis. The development of the Doebner-von Miller reaction provided access to the necessary quinoline precursor, and the subsequent advent of powerful reduction techniques, particularly catalytic hydrogenation, enabled the transformation to the saturated tetrahydroquinoline core. The preparation of its hydrochloride salt was a practical step for purification and handling, in line with the standard chemical practices of the time. This historical journey underscores the importance of fundamental synthetic methodologies in paving the way for the exploration of novel chemical entities with potential applications in science and medicine.

References

-

Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft. 14(2): 2812–2817. [Link]

-

Skraup, Z. H. (1880). "Eine Synthese des Chinolins". Berichte der deutschen chemischen Gesellschaft. 13(2): 2086–2087. [Link]

- Sabatier, P.; Senderens, J. B. (1905). "Nouvelles méthodes générales d'hydrogénation". Annales de chimie et de physique. 8(4): 319–488.

- Gillam, A. E.; Stern, E. S. (1954). An Introduction to Electronic Absorption Spectroscopy in Organic Chemistry. Edward Arnold. (Note: This is a representative textbook of the era.

Sources

- 1. Tetrahydroisoquinolines. Part 2. Synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines via regio- and stereo-selective elaboration of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoqumoline)chromium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with biological targets. Substituted derivatives of tetrahydroquinoline are integral to the molecular architecture of various therapeutic agents, including antiarrhythmic drugs, schistosomicides, and antiviral antibiotics. Consequently, robust and well-characterized synthetic routes to novel tetrahydroquinoline analogs are of paramount importance in drug discovery and development.

This guide provides a detailed examination of the synthetic pathways to 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a valuable building block for further chemical elaboration. We will explore the underlying chemical principles, provide step-by-step protocols, and present expected characterization data to ensure a self-validating and reproducible synthetic process.

Synthetic Strategy: Catalytic Hydrogenation of 4-Methylquinoline

The most direct and widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor. This approach is favored for its high efficiency, atom economy, and generally clean reaction profiles.

The Rationale Behind Catalytic Hydrogenation

The catalytic hydrogenation of quinolines proceeds via the addition of hydrogen across the double bonds of the heterocyclic ring system in the presence of a metal catalyst. The reaction typically initiates on the more electron-deficient pyridine ring, leading to the selective formation of the 1,2,3,4-tetrahydroquinoline derivative. The choice of catalyst and reaction conditions can significantly influence the rate and selectivity of the hydrogenation.

Catalyst Selection:

-

Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for the hydrogenation of a wide range of functional groups, including the reduction of quinolines. It offers a good balance of reactivity and selectivity and is relatively cost-effective.

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often used in acidic media, Adams' catalyst is highly effective for the hydrogenation of aromatic systems. It can be particularly useful when the substrate is resistant to reduction under other conditions.